molecular formula C16H23BN2O3 B1452258 1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874297-79-7

1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No. B1452258
M. Wt: 302.2 g/mol
InChI Key: TUHNHHNBHVOYFR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, density, and more. For this compound, the specific physical and chemical properties are not available in the searched resources .

Scientific Research Applications

Genomics and Urea Utilization in Cyanobacteria

Research on cyanobacteria, which are pivotal in assimilating atmospheric CO2, has shown that urea serves as an alternative nitrogen source, potentially reducing the cost of bioproduction processes linked with wastewater treatment. Cyanobacteria's ability to utilize urea indicates the enzyme urease's role in urea catabolism, detoxifying internally generated urea by recycling its carbon and nitrogen. This insight into urea transport and catabolism in cyanobacteria opens up avenues for biotechnological applications, including biofuel production and atmospheric carbon mitigation (Veaudor, Cassier-Chauvat, & Chauvat, 2019).

Urease Inhibitors and Therapeutic Applications

Urease inhibitors have been studied for their therapeutic potential against infections caused by urease-producing bacteria such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. This research underscores the medicinal relevance of urea derivatives in developing drugs to treat infections, with a focus on identifying compounds with high efficacy and low side effects. The patent review of urease inhibitors highlights the ongoing efforts to harness urea derivatives for medical applications, indicating the chemical versatility and potential of urea-related compounds in therapeutic contexts (Kosikowska & Berlicki, 2011).

Urea Biosensors for Medical and Environmental Monitoring

The development of urea biosensors exemplifies the intersection of urea chemistry with technology, offering tools for detecting and quantifying urea concentrations in various contexts. Such biosensors are crucial for diagnosing diseases related to abnormal urea levels, monitoring environmental urea pollution, and ensuring the safety of food products. The advancement in urea biosensor technology, leveraging materials like nanoparticles and conducting polymers for enzyme immobilization, demonstrates the potential of urea derivatives in creating sensitive, accurate, and versatile diagnostic devices (Botewad et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For this compound, the specific safety and hazards information is not available in the searched resources .

properties

IUPAC Name

1-cyclopropyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)11-5-7-12(8-6-11)18-14(20)19-13-9-10-13/h5-8,13H,9-10H2,1-4H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHNHHNBHVOYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657049
Record name N-Cyclopropyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS RN

874297-79-7
Record name N-Cyclopropyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874297-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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